2-(4-Formylphenoxy)propanenitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-formylphenoxy)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-8(6-11)13-10-4-2-9(7-12)3-5-10/h2-5,7-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNECGSPKRWDDLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)OC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247474-36-7 | |
| Record name | 2-(4-formylphenoxy)propanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Precursor Chemistry of 2 4 Formylphenoxy Propanenitrile
Direct Synthesis Approaches to 2-(4-Formylphenoxy)propanenitrile
Direct synthesis aims to construct the this compound molecule in a single key step, typically by forming the ether linkage.
A primary and straightforward method for synthesizing the title compound is through the O-alkylation of 4-hydroxybenzaldehyde (B117250). This reaction, a variant of the Williamson ether synthesis, involves the deprotonation of 4-hydroxybenzaldehyde with a suitable base, such as potassium hydroxide (B78521) (KOH) or sodium hydride (NaH), to form the corresponding phenoxide ion. This potent nucleophile then attacks a halogenated propanenitrile, such as 2-bromopropanenitrile or 2-chloropropanenitrile, at the carbon atom bearing the halogen. The process results in the displacement of the halide ion and the formation of the desired ether linkage, yielding this compound. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone (B3395972) to facilitate the nucleophilic substitution.
Multicomponent reactions (MCRs), which combine three or more starting materials in a single pot to form a complex product, represent a highly efficient approach in organic synthesis. arkat-usa.orgnih.gov While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCR design suggest potential pathways. rsc.org For instance, a hypothetical one-pot reaction could involve 4-hydroxybenzaldehyde, an acrylonitrile (B1666552) equivalent, and a third component under catalytic conditions to assemble the final structure. Such strategies are prized for their atom economy, reduced number of purification steps, and ability to rapidly generate molecular diversity. chemicalpapers.com
Intermediate Precursors and Their Derivatization
A common strategy in organic synthesis is the preparation of versatile intermediates that can be further modified. In this context, 2-(4-Formylphenoxy)-N-arylacetamides serve as crucial precursors for more complex molecules. arkat-usa.orgtandfonline.com
The synthesis of these acetamide (B32628) intermediates is well-documented and typically follows one of two main synthetic routes.
This method is the most widely reported for synthesizing 2-(4-Formylphenoxy)-N-arylacetamides. researchgate.netuobaghdad.edu.iq The synthesis begins with the preparation of various N-aryl-2-chloroacetamides, which are themselves formed by reacting chloroacetyl chloride with different primary aromatic amines. uobaghdad.edu.iqresearchgate.net In a subsequent step analogous to the O-alkylation described previously, 4-hydroxybenzaldehyde is treated with a base like potassium hydroxide in a solvent such as ethanol (B145695) or DMF. arkat-usa.orguobaghdad.edu.iq The resulting potassium salt of 4-hydroxybenzaldehyde is then reacted with the appropriate N-aryl-2-chloroacetamide. arkat-usa.org This nucleophilic substitution reaction yields the desired 2-(4-Formylphenoxy)-N-arylacetamide, often in high yields ranging from 80-86%. arkat-usa.org
Table 1: Synthesis of 2-(4-Formylphenoxy)-N-arylacetamide Derivatives
| Starting Amine | Resulting N-Aryl-2-chloroacetamide | Final Product (2-(4-Formylphenoxy)-N-arylacetamide) | Yield (%) |
| Aniline | 2-Chloro-N-phenylacetamide | 2-(4-Formylphenoxy)-N-phenylacetamide | 86% arkat-usa.org |
| 4-Methylaniline | 2-Chloro-N-(p-tolyl)acetamide | 2-(4-Formylphenoxy)-N-(p-tolyl)acetamide | 83% arkat-usa.org |
| 4-Methoxyaniline | 2-Chloro-N-(4-methoxyphenyl)acetamide | 2-(4-Formylphenoxy)-N-(4-methoxyphenyl)acetamide | 80% arkat-usa.org |
| 4-Chloroaniline | 2-Chloro-N-(4-chlorophenyl)acetamide | 2-(4-Formylphenoxy)-N-(4-chlorophenyl)acetamide | 85% arkat-usa.org |
An alternative route involves the initial synthesis of 4-(formylphenoxy)acetic acid. This intermediate is prepared via a Williamson ether synthesis between 4-hydroxybenzaldehyde and a haloacetic acid, such as chloroacetic acid, under basic conditions. The resulting carboxylic acid serves as a key building block.
This acid can then be converted into the corresponding 2-(4-Formylphenoxy)-N-arylacetamides through standard amide bond formation protocols. organic-chemistry.org This typically involves activating the carboxylic acid group to make it more susceptible to nucleophilic attack by an amine. Common methods include:
Use of Coupling Agents: Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC) are used to form an active intermediate, which then readily reacts with a primary aryl amine to form the amide bond. orgsyn.org
Conversion to Acyl Halide: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride reacts vigorously with an amine to produce the amide.
Catalytic Methods: Modern approaches utilize catalysts, such as those based on boric acid or ruthenium, to facilitate the direct condensation of the carboxylic acid and amine, often with greater atom economy. orgsyn.orgnih.govresearchgate.net
This two-step approach offers flexibility in introducing a wide variety of aryl amine groups at the final stage of the synthesis.
Preparation of 2-(4-Formylphenoxy)-N-arylacetamides
Reaction Mechanisms and Kinetic Studies in Synthesis
The predominant route for the synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide. In this specific case, the precursors are 4-hydroxybenzaldehyde and a 2-halopropanenitrile, such as 2-bromopropanenitrile or 2-chloropropanenitrile. The reaction is typically carried out in the presence of a base.
The core of this transformation is a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgbyjus.com This mechanism is characterized by a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. masterorganicchemistry.com
The key steps in the reaction mechanism are as follows:
Deprotonation of 4-hydroxybenzaldehyde: The synthesis is initiated by the deprotonation of the hydroxyl group of 4-hydroxybenzaldehyde using a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). This acid-base reaction forms a sodium or potassium phenoxide, which is a potent nucleophile. The reactivity of the phenoxide ion is crucial for the subsequent step.
Nucleophilic Attack: The generated phenoxide ion then acts as the nucleophile, attacking the electrophilic carbon atom of the 2-halopropanenitrile. This carbon is bonded to a halogen (e.g., bromine or chlorine), which serves as a good leaving group. The attack occurs from the side opposite to the leaving group, a trajectory referred to as "backside attack." pharmaguideline.com
Transition State: As the nucleophile approaches, a transient species known as the transition state is formed. In this state, a partial bond is formed between the oxygen of the phenoxide and the carbon of the propanenitrile moiety, while the bond between the carbon and the halogen is partially broken. pharmaguideline.com This pentacoordinate transition state is the point of highest energy along the reaction coordinate.
Inversion of Stereochemistry: A hallmark of the SN2 mechanism is the inversion of stereochemistry at the electrophilic carbon center. If a chiral 2-halopropanenitrile is used as a starting material, the product, this compound, will have the opposite configuration at the chiral center. masterorganicchemistry.com
Product Formation: The transition state collapses to form the final product, this compound, and the halide ion as a byproduct.
Kinetically, the SN2 reaction follows second-order kinetics, meaning the rate of the reaction is dependent on the concentration of both the phenoxide and the 2-halopropanenitrile. pharmaguideline.com The rate law can be expressed as:
Rate = k[phenoxide][2-halopropanenitrile]
where 'k' is the rate constant. This second-order nature implies that both reactants are involved in the rate-determining step, which is the single concerted step of the SN2 mechanism. pharmaguideline.com
Several factors can influence the rate and efficiency of this reaction. The choice of solvent is critical; polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are generally preferred as they can solvate the cation of the phenoxide salt, thereby increasing the nucleophilicity of the phenoxide anion. numberanalytics.com The nature of the leaving group on the propanenitrile also plays a significant role, with iodide being a better leaving group than bromide, which is in turn better than chloride.
To enhance the reaction rate, especially in industrial applications, phase-transfer catalysis (PTC) can be employed. youtube.com A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase where the 2-halopropanenitrile is dissolved, thereby accelerating the reaction. youtube.com
| Parameter | Expected Value/Influence | Rationale |
| Reaction Order | Second-order overall (first-order in each reactant) | Consistent with the bimolecular nature of the SN2 mechanism. pharmaguideline.com |
| Rate Constant (k) | Dependent on temperature, solvent, and leaving group | Increases with temperature (Arrhenius equation). Polar aprotic solvents enhance the rate. Better leaving groups (I > Br > Cl) lead to a higher rate constant. numberanalytics.com |
| Activation Energy (Ea) | Moderate | The energy barrier to be overcome to reach the transition state. Influenced by steric hindrance and electronic effects. |
| Solvent Effects | Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are optimal | These solvents solvate the cation of the phenoxide salt, leaving the anion more "naked" and nucleophilic, thus increasing the reaction rate. numberanalytics.com |
| Leaving Group Ability | I > Br > Cl | Weaker bases are better leaving groups, leading to a faster reaction. |
| Base Strength | A strong base is required for deprotonation | Sufficiently strong base (e.g., NaH, K₂CO₃) is needed to quantitatively form the phenoxide nucleophile. |
| Phase-Transfer Catalyst | Can significantly increase the reaction rate | Facilitates the transport of the nucleophile across phases, increasing the frequency of effective collisions. youtube.com |
Reactivity and Derivatization Chemistry of 2 4 Formylphenoxy Propanenitrile
Cycloaddition and Condensation Reactions
The reactivity of 2-(4-Formylphenoxy)propanenitrile is dominated by the chemistry of its formyl group, which readily undergoes reactions with nucleophiles. This allows it to serve as a key building block in multi-component reactions, where three or more reactants combine in a single step to form complex molecules. Such reactions are highly valued for their efficiency and atom economy.
The Hantzsch pyridine (B92270) synthesis is a classic multi-component reaction that constructs dihydropyridine (B1217469) rings, which can be subsequently oxidized to pyridines. wikipedia.orgorganic-chemistry.org In this reaction, an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source (typically ammonia (B1221849) or ammonium (B1175870) acetate) condense to form a 1,4-dihydropyridine (B1200194) derivative. wikipedia.orgyoutube.com
This compound can function as the aldehyde component in this synthesis. The reaction proceeds through initial formation of an enamine from one equivalent of the β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the second equivalent of the β-ketoester. These intermediates then combine and cyclize to yield the dihydropyridine ring. The resulting molecule incorporates the 4-(2-cyanoethoxy)phenyl substituent at the 4-position of the dihydropyridine ring. These Hantzsch esters are notable for their applications as calcium channel blockers. wikipedia.org
Table 1: Components of the Hantzsch Reaction Involving this compound
| Component | Role in Reaction | Example |
|---|---|---|
| Aldehyde | Provides the C4 carbon and its substituent | This compound |
| β-Ketoester | Provides the C2, C3, C5, C6 carbons and their substituents | Ethyl acetoacetate |
The Biginelli reaction is another significant multi-component reaction used to synthesize 3,4-dihydropyrimidin-2(1H)-ones or their sulfur analogs (thiones). wikipedia.orgtaylorandfrancis.com This acid-catalyzed cyclocondensation typically involves an aryl aldehyde, a β-dicarbonyl compound (most commonly ethyl acetoacetate), and urea (B33335) or thiourea. wikipedia.orgillinois.edu
In this protocol, this compound serves as the aryl aldehyde. The accepted mechanism suggests that the reaction initiates with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. illinois.edu This electrophilic intermediate is then attacked by the enol form of the β-ketoester. Subsequent cyclization via intramolecular nucleophilic attack by the amine onto the carbonyl group, followed by dehydration, yields the final dihydropyrimidinone product. youtube.com The resulting heterocyclic scaffold is substituted at the 4-position with the 4-(2-cyanoethoxy)phenyl group. Dihydropyrimidinones are of significant interest in the pharmaceutical industry due to their wide range of biological activities, including acting as calcium channel blockers and antihypertensive agents. wikipedia.orgtaylorandfrancis.com
Table 2: Key Reactants in the Biginelli Reaction
| Reactant | Function |
|---|---|
| This compound | Aryl aldehyde component |
| Ethyl acetoacetate | Active methylene (B1212753) compound |
The aldehyde group of this compound is highly susceptible to condensation reactions with compounds possessing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups). These reactions, often variants of the Knoevenagel condensation, are fundamental for carbon-carbon bond formation and the synthesis of a wide array of complex molecules.
Malononitrile (B47326) is a classic active methylene compound whose methylene protons are highly acidic. In the presence of a basic catalyst, it readily forms a carbanion that acts as a potent nucleophile. The Knoevenagel condensation between this compound and malononitrile results in the formation of a new carbon-carbon double bond. The reaction begins with the deprotonation of malononitrile by a base. The resulting enolate then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the corresponding dicyanovinyl-substituted phenoxypropanenitrile product. This type of reaction is a cornerstone of organic synthesis for creating electron-deficient alkenes.
The reactivity of this compound with active methylene compounds is extensively utilized in the multi-component synthesis of highly substituted pyran and chromene derivatives. A common strategy involves the one-pot reaction of an aldehyde, an active methylene nitrile (like malononitrile), and a 1,3-dicarbonyl compound.
For the synthesis of 2-amino-4H-pyrans, this compound is reacted with malononitrile and a β-ketoester such as ethyl acetoacetate. The reaction typically proceeds via an initial Knoevenagel condensation between the aldehyde and malononitrile. This is followed by a Michael addition of the enolate from the β-ketoester to the electron-deficient alkene. The final step is an intramolecular cyclization and tautomerization to afford the stable 2-amino-4H-pyran ring. Similarly, when a cyclic 1,3-dicarbonyl compound like dimedone is used, the reaction leads to the formation of tetrahydro-4H-chromene derivatives. These heterocyclic systems are prevalent in biologically active compounds.
The aldehyde functionality of this compound allows for its integration into pyrazolone-based scaffolds, leading to the formation of fused heterocyclic systems. Pyrazolone (B3327878) derivatives are an important class of compounds in medicinal chemistry. wikipedia.org One synthetic route involves the Knoevenagel condensation of this compound with a pyrazolone that has an active methylene group at the C4 position. This creates an intermediate that can undergo subsequent intramolecular cyclization reactions to form pyrano[2,3-c]pyrazole or other fused systems.
Another approach involves a tandem reaction where an o-haloarylaldehyde reacts with a pyrazolone derivative in the presence of a copper catalyst. nih.gov While this specific reaction uses a halo-aldehyde, analogous strategies can be envisioned where the formyl group of this compound is first converted into a suitable precursor for cyclization with a pyrazolone moiety, ultimately leading to complex chromeno[2,3-c]pyrazol-type structures. clockss.org These reactions demonstrate the utility of this aldehyde in constructing polycyclic systems containing a pyrazolone core.
Thiazole (B1198619) and Bis-thiazole Scaffold Construction
The thiazole ring is a prominent scaffold in medicinal chemistry, found in numerous clinically approved drugs. encyclopedia.pub The formyl group of this compound serves as a key functional handle for the construction of thiazole and bis-thiazole containing molecules.
The synthesis of thiazole derivatives often involves the Hantzsch thiazole synthesis, which is a condensation reaction between an α-haloketone and a thioamide. encyclopedia.pub In the context of this compound, the aldehyde functionality can be first converted to a thiosemicarbazone. This is typically achieved by reacting the aldehyde with thiosemicarbazide (B42300). The resulting thiosemicarbazone can then react with an α-haloketone to form the thiazole ring.
Alternatively, a bis-thiazole scaffold can be constructed. In one synthetic approach, bis(α-haloketones) are reacted with thiosemicarbazones derived from aromatic aldehydes. nih.gov Similarly, bis(thiosemicarbazones) can be reacted with α-haloketones to yield isomeric bis-thiazoles. nih.gov These reactions are often carried out in ethanol (B145695) at reflux, sometimes with a few drops of a base like triethylamine (B128534) (TEA) to facilitate the reaction. nih.gov
A proposed mechanism for thiazole formation involves the initial nucleophilic attack of the sulfur atom of the thiosemicarbazide onto the carbon of the α-haloketone (S-alkylation), followed by a nucleophilic attack of the nitrogen atom on the carbonyl carbon, and subsequent dehydration to form the thiazole ring. mdpi.com
The versatility of the thiazole synthesis allows for its incorporation into more complex molecular architectures. For instance, novel hybrid molecules featuring bis-thiazole scaffolds connected to quinoxaline (B1680401) or thienothiophene cores have been synthesized. nih.gov The synthetic strategy often involves the condensation of bis-thiosemicarbazones or bis(α-haloketones) with appropriate reagents to build these elaborate structures. nih.gov The resulting hybrid compounds have been investigated for their biological activities. nih.gov The construction of such molecules often utilizes a "hybrid conjugation of bioactive ligands" approach, aiming to combine the therapeutic potential of different heterocyclic systems. nih.gov
Thiazolidinedione Derivatives Synthesis
Thiazolidinediones (TZDs) are a class of heterocyclic compounds with a range of pharmacological activities. nih.govnih.gov The synthesis of thiazolidinedione derivatives from this compound typically involves a Knoevenagel condensation.
In a common synthetic route, the aldehyde group of this compound reacts with a 2,4-thiazolidinedione. This reaction is a base-catalyzed condensation that results in a 5-ylidene derivative of the thiazolidinedione. nuph.edu.uaresearchgate.net For example, a series of 2-(4-R-2-formylphenoxy)-N-(R'-phenyl)acetamides, which are derivatives of this compound, have been used to synthesize ylidene derivatives of 2-thioxo-4-thiazolidinone and 2-(4-hydroxyphenyl)imino-4-thiazolidone. nuph.edu.uaresearchgate.net
The following table summarizes a representative synthesis of a thiazolidinedione derivative:
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | 2,4-Thiazolidinedione | 5-((4-(1-cyanoethoxy)phenyl)methylene)thiazolidine-2,4-dione | Knoevenagel Condensation |
Porphyrin Ring System Assembly
Porphyrins are large, aromatic macrocycles that play crucial roles in biological systems and have applications in materials science. nih.govkit.edu The aldehyde functionality of this compound makes it a suitable precursor for the synthesis of porphyrin rings through condensation reactions with pyrrole (B145914).
The Lindsey synthesis is a widely used method for preparing meso-substituted porphyrins. In this reaction, an aldehyde is condensed with pyrrole under acidic conditions, followed by oxidation. To create a porphyrin with a single this compound-derived substituent, a mixed condensation can be performed with another aldehyde, such as benzaldehyde. This would lead to a mixture of porphyrins, including the desired A3B-type porphyrin. A common approach involves the synthesis of 5-(4-formylphenyl)-10,15,20-triphenylporphyrin as a key intermediate. researchgate.net
The general reaction for porphyrin synthesis is as follows: 4 Pyrrole + 4 Aldehyde ⟶ Porphyrinogen (followed by oxidation) ⟶ Porphyrin
The mechanism of porphyrin formation involves the acid-catalyzed condensation of the aldehyde with pyrrole to form a dipyrromethane, which then further reacts to form the macrocyclic porphyrinogen. youtube.com Subsequent oxidation yields the stable, aromatic porphyrin ring. youtube.com
Nucleophilic and Electrophilic Reactivity Profiles
The reactivity of this compound is dictated by the presence of its key functional groups: the aldehyde, the nitrile, and the phenoxy ether.
Electrophilic Centers:
Aldehyde Carbon: The carbonyl carbon of the aldehyde group is highly electrophilic due to the polarization of the C=O bond. libretexts.orgbyjus.com It is susceptible to attack by a wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents), enolates, and amines. masterorganicchemistry.comyoutube.com This reactivity is central to many of the derivatization strategies discussed.
Nitrile Carbon: The carbon atom of the nitrile group (C≡N) is also electrophilic, though generally less so than the aldehyde carbon. It can undergo nucleophilic attack, for example, by strong nucleophiles or under conditions that activate the nitrile group.
Nucleophilic Centers:
Phenoxy Oxygen: The oxygen atom of the ether linkage has lone pairs of electrons and can act as a nucleophile, although its nucleophilicity is generally weak due to the delocalization of electrons into the aromatic ring.
Nitrile Nitrogen: The nitrogen atom of the nitrile group possesses a lone pair of electrons, but its nucleophilicity is significantly diminished by the sp hybridization of the nitrogen.
The following table provides a summary of the key reactive sites:
| Functional Group | Atom | Reactivity | Common Reactions |
| Aldehyde | Carbonyl Carbon | Electrophilic | Nucleophilic addition, condensation reactions |
| Aldehyde | Carbonyl Oxygen | Nucleophilic (in some contexts) | Protonation, coordination to Lewis acids |
| Nitrile | Carbon | Electrophilic | Nucleophilic addition, hydrolysis, reduction |
| Nitrile | Nitrogen | Nucleophilic (weak) | Coordination to metals |
| Phenoxy Ether | Oxygen | Nucleophilic (weak) | Protonation |
Intramolecular Cyclization and Rearrangement Pathways
The bifunctional nature of this compound and its derivatives could potentially lead to intramolecular cyclization reactions under specific conditions. For instance, if the nitrile group were to be hydrolyzed to a carboxylic acid or an amide, and the aldehyde reduced to an alcohol, intramolecular esterification or amidation could be envisioned to form a lactone or a lactam, respectively.
While specific examples of intramolecular cyclization or rearrangement involving the parent compound this compound are not extensively documented in the provided search results, the principle of intramolecular reactions is well-established in organic chemistry. nih.govrjpbr.com For example, related structures like 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles undergo intramolecular cyclization to form 2-(3-oxoindolin-2-ylidene)acetonitriles. nih.gov This suggests that derivatives of this compound, upon suitable modification, could be designed to undergo intramolecular transformations.
Advanced Spectroscopic Characterization Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the local magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C. This provides detailed information about the connectivity and chemical environment of atoms within a molecule.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of 2-(4-Formylphenoxy)propanenitrile, distinct signals are expected for the different types of protons present in the molecule. The aromatic protons on the benzene (B151609) ring will typically appear in the downfield region, influenced by the electron-withdrawing effects of the aldehyde and ether functionalities. The protons of the ethyl group attached to the nitrile will exhibit characteristic splitting patterns, and the aldehydic proton will present as a unique singlet at a very downfield chemical shift.
Based on established chemical shift ranges for similar structural motifs, the predicted ¹H NMR data for this compound in a standard solvent like CDCl₃ are as follows:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aldehydic-H | 9.8 - 10.0 | Singlet | 1H |
| Aromatic-H (ortho to -CHO) | 7.8 - 7.9 | Doublet | 2H |
| Aromatic-H (ortho to -O) | 7.0 - 7.2 | Doublet | 2H |
| Methine-H (-CH(CN)-) | 4.8 - 5.0 | Quartet | 1H |
| Methyl-H (-CH₃) | 1.6 - 1.8 | Doublet | 3H |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each chemically non-equivalent carbon atom will give a distinct signal. The carbonyl carbon of the aldehyde group is characteristically found at the most downfield position. The carbon of the nitrile group also has a specific chemical shift range.
Predicted ¹³C NMR chemical shifts for this compound are summarized in the table below:
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (Aldehyde) | 190 - 192 |
| C (Aromatic, attached to -CHO) | 135 - 137 |
| C (Aromatic, attached to -O) | 160 - 162 |
| CH (Aromatic) | 130 - 132 |
| CH (Aromatic) | 115 - 117 |
| C≡N (Nitrile) | 118 - 120 |
| CH (Methine) | 65 - 70 |
| CH₃ (Methyl) | 15 - 20 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds.
The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde, ether, nitrile, and aromatic functionalities.
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
| Aldehyde | C=O Stretch | 1700 - 1715 |
| C-H Stretch | 2820 - 2850 and 2720 - 2750 | |
| Nitrile | C≡N Stretch | 2220 - 2260 |
| Aromatic Ether | Ar-O-C Stretch | 1230 - 1270 (asymmetric) and 1020 - 1075 (symmetric) |
| Aromatic Ring | C=C Stretch | 1580 - 1600 and 1450 - 1500 |
| C-H Bending (out-of-plane) | 810 - 840 (para-disubstituted) | |
| Alkane | C-H Stretch | 2850 - 3000 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. This provides the exact molecular weight of the compound and insights into its structure through the analysis of fragmentation patterns. The molecular weight of this compound is 175.18 g/mol . uni.lu
Upon electron ionization, the molecule will form a molecular ion (M⁺˙) with a predicted m/z of 175. The fragmentation of this molecular ion can proceed through several pathways, leading to the formation of characteristic fragment ions.
Predicted fragmentation patterns and the corresponding major fragment ions are:
| m/z | Fragment Ion | Probable Fragmentation Pathway |
| 175 | [C₁₀H₉NO₂]⁺˙ | Molecular Ion (M⁺˙) |
| 174 | [C₁₀H₈NO₂]⁺ | Loss of a hydrogen radical from the aldehyde or methyl group |
| 146 | [C₉H₈O₂]⁺˙ | Loss of the formyl radical (-CHO) |
| 121 | [C₇H₅O₂]⁺ | Cleavage of the ether bond with loss of the propanenitrile group |
| 93 | [C₆H₅O]⁺ | Fragmentation of the phenoxy group |
| 52 | [C₃H₂N]⁺ | Fragmentation of the propanenitrile side chain |
Predicted mass spectrometry data for various adducts of this compound are also available. For instance, the [M+H]⁺ adduct is predicted to have an m/z of 176.07060, and the [M+Na]⁺ adduct is predicted at an m/z of 198.05254.
Investigations of Biological and Pharmacological Relevance
Antimicrobial Activity Assessments of Derivatives
The antimicrobial potential of compounds derived from the core structure has been evaluated against a range of bacterial and fungal pathogens. These studies provide insight into the structure-activity relationships that govern their efficacy.
A notable area of investigation has been the antibacterial efficacy of quinoline-2-one derivatives. Studies have demonstrated that certain derivatives possess significant activity against multidrug-resistant Gram-positive bacteria. nih.gov Compounds such as 6c, 6l, and 6o have shown promising antibacterial effects against various pathogens. nih.gov
In particular, compound 6c exhibited the most potent activity, with Minimum Inhibitory Concentrations (MIC) of 0.75 µg/mL against both methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE), and 2.50 µg/mL against methicillin-resistant Staphylococcus epidermidis (MRSE). nih.gov This activity was found to be comparable to the reference drug daptomycin. nih.gov Furthermore, these compounds have been shown to inhibit biofilm formation, a key factor in bacterial persistence and resistance. Compound 6c, for instance, demonstrated a significant, dose-dependent reduction in biofilm development in the MRSA ACL51 strain. nih.gov At concentrations of 0.5, 0.25, and 0.12 times its MIC, it reduced biofilm formation by 79%, 55%, and 38%, respectively. nih.gov
Table 1: Antibacterial Activity of Quinolone-2-one Derivatives
| Compound | Test Organism | MIC (µg/mL) |
|---|---|---|
| 6c | MRSA | 0.75 |
| VRE | 0.75 | |
| MRSE | 2.50 | |
| 6l | MRSA | 1.25 |
| VRE | 2.50 | |
| MRSE | 5.00 | |
| 6o | MRSA | 2.50 |
| VRE | 5.00 | |
| MRSE | 5.00 | |
| Daptomycin | MRSA | 0.75 |
| VRE | 1.25 | |
| MRSE | 0.75 |
Antifungal Activity Evaluations
The antifungal properties of related derivative structures, specifically 2,4-dihydroxy-5-methylacetophenone derivatives, have been assessed against several important plant fungal pathogens. nih.govlookchem.com A series of these derivatives were synthesized and evaluated for their ability to inhibit mycelial growth. nih.gov
Compounds 2b-d, 2g, and 2h were found to have broad-spectrum antifungal activity. nih.govlookchem.com The isopropyl ketone derivative, 2g, was identified as the most active, with IC50 values ranging from 17.28 to 32.32 μg/mL against the tested fungi, which included Cytospora sp., Glomerella cingulate, Pyricularia oryzaecar, Botrytis cinerea, and Alternaria solani. nih.govlookchem.comresearchgate.net Structure-activity relationship (SAR) studies indicated that branched alkyl ketones generally showed stronger activity than linear ones, and the introduction of a methyl group into the linear carbon chain was important for the antifungal effects. lookchem.com The lipophilicity of the compounds, represented by the logP value, also played a role, with the most active compounds having a logP value in the range of 1.71–2.54. lookchem.com
Table 2: Antifungal Activity of 2,4-dihydroxy-5-methylacetophenone Derivatives
| Compound | Pathogen | IC50 (µg/mL) |
|---|---|---|
| 2g | Cytospora sp. | 17.28 |
| Glomerella cingulate | 20.45 | |
| Pyricularia oryzaecar | 25.61 | |
| Botrytis cinerea | 32.32 | |
| Alternaria solani | 28.77 |
Anticancer and Cytotoxic Profiling
Derivatives have also been extensively profiled for their potential as anticancer agents, with studies focusing on their direct cytotoxic effects on cancer cells and their ability to prevent cancer development.
Synthetic 4-phenyl-2-quinolone (4-PQ) derivatives have been evaluated for their anticancer activities against a panel of human cancer cell lines. nih.gov These compounds were screened against colorectal adenocarcinoma (COLO205), renal cell carcinoma (A498), non-small-cell lung cancer (H460), and liver cancer (Hep 3B) cell lines. nih.gov
One derivative, HPK (2′,4′-dimethoxy-6,7-methylenedioxy-4-phenyl-2-quinolone), demonstrated significant antiproliferative activity in HL-60 (human promyelocytic leukemia), Hep3B, and H460 cancer cells, with IC50 values ranging from 0.4 to 1.0 μM. nih.gov Similarly, propargyloxy derivatives of the natural flavonol fisetin (B1672732) have shown cytotoxic effects on head and neck cancer cell lines. nih.gov These fisetin derivatives were observed to significantly increase the number of cells in the G2/M phase of the cell cycle and induce apoptosis. nih.gov
Table 3: Cytotoxic Activity of Selected Derivatives
| Compound Class | Derivative | Cell Line | Effect | Measurement (IC50) |
|---|---|---|---|---|
| 4-Phenyl-2-quinolone | HPK | HL-60, Hep3B, H460 | Antiproliferative | 0.4 - 1.0 µM |
| Fisetin | Propargyloxy derivative | Head and Neck Cancer | Cytotoxic, Apoptosis Induction | Not specified |
Chemopreventive Effects of Derived Structures
The chemopreventive potential of related structures, particularly flavonoids, has been noted. nih.gov These compounds are thought to reduce cancer risk through mechanisms that include regulating the cell cycle, proliferation, and cell death by apoptosis. nih.gov They also contribute to modulating the metabolism of carcinogens and related inflammatory pathways. nih.gov The anticancer activity of 4-PQ derivatives, which mimic the structure of certain natural products, further suggests a potential role in cancer prevention. nih.gov
Antiviral Activity Investigations
The antiviral potential of various derivatives has been explored against a range of viruses. For instance, 4,4'- and 2,2'-dihydroxytriphenylmethane derivatives have shown significant activity against herpes simplex virus type 1 (HSV-1). nih.gov The most potent of these, derivative 3b, had an EC50 value of 0.79 µg/ml with lower cytotoxicity. nih.gov
In other research, novel 2-benzoxyl-phenylpyridine derivatives displayed strong antiviral activities against both Coxsackievirus B3 (CVB3) and adenovirus type 7 (ADV7), with efficacy similar or superior to the control drug, ribavirin. mdpi.com These compounds appear to target the early stages of viral replication within the host cell. mdpi.com Additionally, derivatives of 1,2,4-triazole (B32235) have been investigated for broad-spectrum antiviral properties against RNA and DNA viruses, including influenza and herpes viruses. nih.gov Naphthoquinone derivatives have also been identified as having significant inhibitory activity against HSV-1 replication. mdpi.com
Table 4: Antiviral Activity of Various Derivatives
| Compound Class | Derivative | Target Virus | Activity (EC50) |
|---|---|---|---|
| Dihydroxytriphenylmethane | 3b | HSV-1 | 0.79 µg/ml |
| 2-Benzoxyl-phenylpyridine | Not specified | CVB3, ADV7 | Similar to Ribavirin |
| Naphthoquinone | Compound 3 (nitrobenzene) | HSV-1 | 0.36 µM |
Hypoglycemic Activity Studies in Animal Models
Phenoxyalkanoic Acid Derivatives:
Recent studies have focused on novel phenoxyalkanoic acid derivatives as agonists for the free fatty acid receptor 4 (FFAR4), a target for treating type 2 diabetes mellitus. nih.govresearchgate.net These compounds share the phenoxy moiety with 2-(4-Formylphenoxy)propanenitrile. In one study, a series of phenoxyalkanoic acid derivatives were synthesized and evaluated for their ability to improve glucose tolerance in mice. researchgate.net
One promising compound from this series, compound 10f , demonstrated significant dose-dependent hypoglycemic activity in diet-induced obese (DIO) mice. nih.govresearchgate.net At a dose of 30 mg/kg, it significantly lowered blood glucose levels, with a notable reduction in the area under the curve (AUC) during an oral glucose tolerance test (OGTT). nih.govresearchgate.net This effect was associated with glucose-stimulated insulin (B600854) secretion, a desirable characteristic for antidiabetic agents as it minimizes the risk of hypoglycemia in the absence of high blood sugar. nih.gov
The following table summarizes the effects of compound 10f in an oral glucose tolerance test in DIO mice.
| Treatment Group | Dose (mg/kg) | Blood Glucose AUC (% reduction vs. vehicle) | Insulin Level at 30 min (relative increase) |
| Vehicle | - | 0% | 1.0 |
| Compound 10f | 1 | Not significant | Not significant |
| Compound 10f | 3 | Not significant | Not significant |
| Compound 10f | 10 | Significant reduction | Significant increase |
| Compound 10f | 30 | 16.5% | Significant increase |
| TUG-891 (Control) | 30 | Significant reduction | Not reported |
| Data derived from studies on novel phenoxyalkanoic acid derivatives. nih.govresearchgate.net |
Aromatic Aldehydes:
The formyl group (an aldehyde) on the phenoxy ring of this compound is also of interest. Aldehyde dehydrogenase (ALDH) is an enzyme involved in detoxifying aldehydes, and studies have shown that some hypoglycemic drugs can induce ALDH activity. nih.gov This suggests a potential link between aldehyde metabolism and glycemic control, although direct hypoglycemic effects of simple aromatic aldehydes are not well-established as a primary therapeutic strategy.
Structure-Activity Relationship (SAR) Studies for Biological Targets
While no specific SAR studies for this compound are available, the principles derived from related compound series can offer valuable insights.
SAR of Phenoxyalkanoic Acid Derivatives:
For the series of phenoxyalkanoic acid derivatives targeting the FFAR4 receptor, key structural modifications influenced their activity. nih.govresearchgate.net The SAR studies revealed that:
Substituents on the Phenyl Ring: The introduction of either electron-donating or electron-withdrawing groups on the phenyl ring had a significant impact on agonist activity. The precise nature and position of these substituents are crucial for optimizing potency and selectivity.
These findings suggest that for this compound, modifications to the nitrile group (e.g., hydrolysis to a carboxylic acid) or altering the length of the propionitrile (B127096) chain could significantly impact its biological activity. Furthermore, the position and electronic nature of the formyl group are likely critical determinants of its interaction with potential biological targets.
General Principles from Other SAR Studies:
Broader SAR studies on various therapeutic agents highlight the importance of specific structural features for biological activity. For instance, in a series of substituted 1-benzyl-5-phenyltetrazole (B3050747) antagonists, the regiochemical substitution on the tetrazole ring was a critical factor for activity. This underscores the general principle that the spatial arrangement of functional groups is paramount for effective drug-receptor interactions.
In another example, SAR studies on backbone cyclic peptides demonstrated that modifications such as N-methylation can enhance metabolic stability and intestinal permeability, crucial properties for orally administered drugs. nih.gov While structurally distinct, these studies reinforce the concept that even minor structural changes to a molecule like this compound could dramatically alter its pharmacokinetic and pharmacodynamic properties.
Applications in Materials Science and Polymer Chemistry
Role as a Monomeric Building Block in Macromolecular Design
There is currently no available scientific literature demonstrating the use of 2-(4-Formylphenoxy)propanenitrile as a monomeric building block for macromolecular design. While its chemical structure suggests potential for such applications, no studies have been published detailing its polymerization, the resulting polymer structures, or their properties.
Synthesis of Functional Polymers and Hybrid Materials
Development of Optoelectronic Materials
Similarly, the development of optoelectronic materials incorporating this compound has not been reported. Searches for its inclusion in chromophore-containing compounds, nonlinear optical (NLO) materials, or other optoelectronic device components did not yield any relevant results. While related structures are sometimes employed in this field, the specific contribution of this compound is not documented.
Stereochemical Aspects and Chiral Chemistry
Enantioselective Synthesis of Chiral Analogues
The primary route to chiral analogues of 2-(4-Formylphenoxy)propanenitrile involves the enantioselective addition of a cyanide source to a prochiral aldehyde, a reaction that yields a chiral cyanohydrin. This transformation is a cornerstone of asymmetric synthesis, and various catalytic systems have been developed to achieve high enantioselectivity. rsc.orgdiva-portal.org
A plausible synthetic strategy for chiral this compound analogues commences with 4-hydroxybenzaldehyde (B117250). The hydroxyl group can be protected, followed by an enantioselective cyanohydrin formation, and subsequent etherification with a 2-halopropanenitrile would yield the desired chiral product. Alternatively, the ether linkage can be formed first, followed by the asymmetric cyanation of the aldehyde.
Catalytic Systems for Enantioselective Cyanation:
Enzymatic Catalysis: Hydroxynitrile lyases (HNLs) are highly efficient biocatalysts for the enantioselective synthesis of cyanohydrins. rsc.org Both (R)- and (S)-selective HNLs are available, allowing for the synthesis of either enantiomer of the desired cyanohydrin. rsc.org The reaction is typically performed in a biphasic system or in an organic solvent with a low water content to suppress the non-catalyzed, racemic background reaction. rsc.org The pH of the reaction medium is a critical parameter and is generally kept low (around pH 5) to minimize the non-enzymatic reaction. rsc.orgrsc.org
Chiral Lewis Acid Catalysis: A wide array of chiral Lewis acidic metal complexes have been investigated for asymmetric cyanohydrin synthesis. diva-portal.org Titanium-based catalysts, particularly those derived from Salen ligands, have shown considerable success. nih.govresearchgate.net For instance, a combination of a Ti-salen catalyst and a Lewis base like triethylamine (B128534) (Et3N) can facilitate the cyanation of aromatic aldehydes with high enantiomeric excess (ee). nih.gov Dual activation, where the Lewis acid activates the aldehyde and a Lewis base activates the cyanide source, has proven to be an effective strategy. nih.govcapes.gov.br Chiral lanthanide-transition metal clusters have also been employed as bifunctional catalysts, providing both Lewis acidic and basic sites to synergistically catalyze the asymmetric cyanosilylation of aldehydes. nih.gov
Organocatalysis: Chiral organic molecules can also catalyze the enantioselective addition of cyanide to aldehydes. While initially less studied than metal-based catalysts, organocatalysts offer the advantage of being metal-free. diva-portal.org
The choice of cyanide source is also crucial. While hydrogen cyanide (HCN) can be used, its high toxicity has led to the development of safer alternatives like trimethylsilyl (B98337) cyanide (TMSCN) and acetyl cyanide. diva-portal.orgnih.gov When using TMSCN, the resulting product is a silylated cyanohydrin, which can be readily deprotected. Acetyl cyanide and ethyl cyanoformate directly provide O-acetylated and O-alkoxycarbonylated cyanohydrins, respectively. nih.gov
Table 1: Catalytic Systems for Enantioselective Cyanohydrin Synthesis
| Catalyst Type | Example Catalyst/System | Typical Substrates | Key Features |
| Enzymatic | Hydroxynitrile Lyases (HNLs) | Aromatic and Aliphatic Aldehydes | High enantioselectivity, mild reaction conditions, both (R) and (S) enantiomers accessible. rsc.orgrsc.org |
| Chiral Lewis Acid | Ti-Salen complexes, Chiral Lanthanide Clusters | Aromatic and Aliphatic Aldehydes | Dual activation mechanisms, good to high enantioselectivity. nih.govnih.gov |
| Organocatalysis | Chiral Thiourea Derivatives | Imines, Aldehydes | Metal-free catalysis. diva-portal.org |
Chiral Recognition and Separation Methodologies
The separation of enantiomers of chiral this compound analogues is essential for evaluating the properties of individual stereoisomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most widely employed technique for this purpose.
The fundamental principle of chiral HPLC is the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. nih.gov This differential interaction leads to different retention times for the two enantiomers, enabling their separation.
Chiral Stationary Phases (CSPs):
A variety of CSPs are commercially available, with polysaccharide-based phases being the most popular for their broad applicability. rsc.org
Polysaccharide-based CSPs: These are derived from cellulose (B213188) or amylose (B160209) that have been derivatized with carbamates or benzoates. Columns such as Chiralpak® and Chiralcel® are widely used. The separation mechanism involves a combination of hydrogen bonding, π-π interactions, and inclusion into chiral cavities within the polymer structure. rsc.org The choice of mobile phase, typically a mixture of an alkane (like n-hexane or n-heptane) and an alcohol (like isopropanol (B130326) or ethanol), is critical for achieving optimal separation. tsijournals.com Small amounts of an amine additive, such as diethylamine, are often used to improve peak shape for basic compounds. tsijournals.com
Crown Ether-based CSPs: These are particularly effective for the separation of compounds containing primary amino groups. rsc.org
Cyclodextrin-based CSPs: These work on the principle of inclusion complexation, where one enantiomer fits better into the chiral cavity of the cyclodextrin. nih.gov They can be used in both normal-phase and reversed-phase modes.
Method Development:
A systematic screening approach is typically employed to find the optimal separation conditions. This involves testing a range of CSPs with different mobile phase compositions. nih.gov For analogues of this compound, a screening on polysaccharide-based columns like Chiralpak AD-H, AS-H, or Chiralcel OD-H with a mobile phase of n-hexane/isopropanol would be a logical starting point. nih.govtsijournals.com
Indirect Separation:
An alternative to direct chiral HPLC is the indirect method. This involves derivatizing the racemic mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. thieme-connect.com These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. thieme-connect.com However, this method requires the availability of an enantiomerically pure CDA and can be more time-consuming.
Table 2: Chiral HPLC Separation Methodologies
| Separation Method | Principle | Key Components | Typical Application |
| Direct Chiral HPLC | Formation of transient diastereomeric complexes. | Chiral Stationary Phase (e.g., polysaccharide-based). rsc.org | Separation of enantiomers of a wide range of chiral compounds. |
| Indirect Chiral HPLC | Formation of stable diastereomers. | Chiral Derivatizing Agent (CDA) and an achiral column. thieme-connect.com | Used when direct methods are not successful or available. |
Asymmetric Catalysis Applications with Chiral Derivatives
While direct applications of chiral derivatives of this compound in asymmetric catalysis have not been extensively reported, their structural motifs suggest several potential uses as chiral ligands or organocatalysts.
Chiral Aldehyde Catalysis:
The formyl group on the aromatic ring of a chiral this compound derivative could be exploited in chiral aldehyde catalysis. This emerging field in organocatalysis utilizes chiral aldehydes to catalyze a variety of asymmetric transformations, particularly for the functionalization of amines. nih.govthieme-connect.comthieme-connect.com The chiral aldehyde can reversibly form a chiral imine with a primary amine substrate, thereby inducing stereoselectivity in subsequent reactions at the α-position of the amine. rsc.org A chiral derivative of this compound could potentially serve as a bifunctional catalyst, where the chiral center influences the facial selectivity of reactions involving the aldehyde group.
Chiral Nitrile-based Ligands and Catalysts:
The nitrile group, in conjunction with the adjacent chiral center, can also be a basis for designing novel chiral ligands for transition metal catalysis. Chiral nitriles are valuable precursors for a wide range of other functional groups, including primary amines, amides, and carboxylic acids, which can then be incorporated into more complex ligand structures. nih.gov Furthermore, chiral 2-substituted imidazolines, which can be synthesized from chiral nitriles, are important ligands and catalysts in asymmetric synthesis. chinesechemsoc.org
The chiral cyanohydrin moiety itself can act as a directing group in stereoselective reactions. The hydroxyl and nitrile groups can coordinate to a metal center, creating a chiral environment that can influence the outcome of a catalytic reaction. For example, chiral cyanohydrins have been used to direct the stereoselective reduction of nearby functional groups.
The development of such catalytic applications would require the synthesis of enantiomerically pure derivatives of this compound. The synthetic and separation methodologies described in the preceding sections provide a clear pathway to obtaining these crucial chiral building blocks.
Table 3: Potential Asymmetric Catalysis Applications
| Functional Group | Potential Application | Catalytic Principle |
| Chiral Aldehyde | Asymmetric functionalization of amines. | Formation of a transient chiral imine to induce stereoselectivity. thieme-connect.comrsc.org |
| Chiral Nitrile | Precursor for chiral ligands (e.g., imidazolines). chinesechemsoc.org | Coordination to a metal center to create a chiral catalytic environment. |
| Chiral Cyanohydrin | Chiral directing group. | Coordination to a metal center to control stereoselectivity of a reaction. |
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. aps.org It is widely applied to predict molecular properties and reactivity by calculating the electron density rather than the complex many-electron wavefunction. arxiv.org For 2-(4-Formylphenoxy)propanenitrile, DFT calculations can elucidate the distribution of electrons within the molecule, identifying regions that are electron-rich or electron-poor. This information is crucial for understanding the molecule's stability, dipole moment, and polarizability.
The ground state electronic structure, as determined by DFT, reveals key reactivity indicators. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.
First-principles DFT calculations can be employed to investigate various properties. arxiv.org These methods provide a foundational understanding of chemical transformations in complex environments. arxiv.org
DFT is instrumental in mapping out potential reaction pathways for chemical transformations involving this compound. By calculating the energies of reactants, transition states, and products, a detailed profile of a reaction's energy landscape can be constructed. arxiv.org This allows for the determination of activation energies, which are critical for predicting reaction rates.
For example, the synthesis of this compound, likely involving the reaction of 4-hydroxybenzaldehyde (B117250) with 2-bromopropanenitrile, could be modeled to understand the reaction mechanism in detail. Theoretical models can help identify the most favorable reaction conditions and predict potential byproducts. arxiv.org Similarly, the reactivity of the formyl (-CHO) and nitrile (-CN) functional groups in subsequent reactions can be explored. Computational studies can model processes such as oxidation, reduction, or nucleophilic addition at the formyl group, providing insights that are valuable for designing new synthetic routes or understanding its degradation pathways.
A significant application of DFT is the prediction of various spectroscopic parameters, which can be compared with experimental data for structure validation. nih.gov DFT calculations, often in conjunction with different basis sets, can be utilized to investigate and predict parameters such as IR frequencies, IR intensities, and rotational constants. nih.gov
NMR Spectroscopy: DFT can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for this compound. The accuracy of these predictions relies on the chosen functional and basis set, and often calculations are performed on the optimized molecular geometry.
IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the peaks in an infrared (IR) spectrum. These theoretical spectra can aid in the assignment of experimental vibrational bands to specific functional groups, such as the C=O stretch of the aldehyde, the C≡N stretch of the nitrile, and various C-H and C-O vibrations.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, corresponding to the absorption bands in a UV-Vis spectrum. This can help understand the photophysical properties of the molecule.
Below is an illustrative table showing the type of data that can be generated from DFT calculations for predicting spectroscopic parameters, using another molecule as an example.
Table 1: Example of DFT-Predicted Spectroscopic Data (Note: This table is illustrative of the method's output and does not represent actual calculated data for this compound)
| Parameter | Functional/Basis Set | Calculated Value | Experimental Value | Reference |
|---|---|---|---|---|
| Rotational Constant B(o) | B3LYP/6-311++g(d,p) | 2,437.8 MHz | 2,437.7 MHz | nih.gov |
| Dipole Moment | B3LYP/6-311++g(d,p) | 3.5 D | 3.6 D | nih.gov |
Molecular Dynamics (MD) Simulations for Conformational Analysis
While DFT provides insights into a static molecular structure, Molecular Dynamics (MD) simulations are used to study the dynamic behavior and conformational flexibility of molecules over time. ucr.edunih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a view of how the molecule moves, flexes, and changes its shape in response to its environment. mdpi.comrsc.org
For this compound, MD simulations can explore its conformational space. The molecule has several rotatable bonds, including the C-O bond of the ether linkage and the C-C bond adjacent to the nitrile group. MD simulations can reveal the preferred dihedral angles and the energy barriers between different conformations. This analysis is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as solvent molecules or biological receptors. nih.gov The simulations can be performed in a vacuum or, more realistically, in an explicit solvent to mimic solution-phase behavior. rsc.org
Quantum Chemical Calculations for Energetic and Thermodynamic Properties
Quantum chemical methods are essential for accurately calculating the energetic and thermodynamic properties of a molecule. nih.gov High-level composite methods like Gaussian-4 (G4) or Complete Basis Set (CBS) can be used to determine gas-phase enthalpies of formation (ΔHf) with high accuracy. researchgate.netosti.gov These methods combine calculations at different levels of theory and with various basis sets to extrapolate to a highly accurate energy value.
The enthalpy of formation is a fundamental thermodynamic property that quantifies the energy stored in a molecule's chemical bonds. Other thermodynamic properties, such as Gibbs free energy (ΔG) and entropy (S), can also be calculated. These values are critical for predicting the spontaneity and equilibrium position of chemical reactions. For instance, the free energy of reaction for the dehydration of an alcohol can be calculated as a function of temperature to determine if the reaction is thermodynamically favorable. arxiv.org
Table 2: Example of Calculated Enthalpies of Formation (HOF) for Various Molecules (Note: This table is illustrative and shows the application of quantum chemical methods to other compounds.)
| Compound | Method | Calculated HOF (kcal/mol) | Experimental HOF (kcal/mol) | Reference |
|---|---|---|---|---|
| TNT | G4 | 14.5 | 14.5 ± 1.4 | osti.gov |
| RDX | G4 | 20.3 | 14.6 ± 1.9 | osti.gov |
| PETN | G4 | -123.6 | -128.8 ± 1.7 | osti.gov |
In Silico Screening for Biological Activity Prediction
In silico screening uses computational methods to identify and assess the potential biological activity of a molecule before it is synthesized or tested in a lab. nanobioletters.com This approach includes techniques like molecular docking, pharmacophore modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.
For this compound, in silico methods can predict its potential as a therapeutic agent. Molecular docking studies could be performed to see how well the molecule fits into the active site of a specific biological target, such as an enzyme or receptor. nih.govmdpi.com For example, studies on derivatives containing the formylphenoxy moiety have explored their potential as antimicrobial agents. researchgate.net In these studies, compounds were docked into the active sites of bacterial enzymes to predict their binding affinity and inhibitory potential. researchgate.net
A similar approach for this compound would involve:
Target Identification: Selecting a protein target implicated in a disease.
Molecular Docking: Simulating the binding of the compound to the target protein. The resulting binding energy or docking score indicates the strength of the interaction.
ADMET Prediction: Using computational models to predict the molecule's pharmacokinetic properties. This includes its likely absorption in the gut, distribution in the body, metabolic stability, and potential for toxicity.
Research on structurally related 1,2,3-triazole derivatives containing a formylphenoxy group has shown that such compounds can exhibit significant antimicrobial activity. researchgate.net In silico docking studies supported these findings, indicating strong binding to receptor sites. researchgate.net This suggests that this compound could also be a candidate for similar biological screening.
Table 3: Illustrative In Silico Predictions for a Biologically Active Compound (Note: This table illustrates the type of data generated from in silico screening, based on findings for related compounds.)
| Prediction Type | Target/Property | Predicted Outcome | Significance | Reference |
|---|---|---|---|---|
| Molecular Docking | Bacterial Enzyme | Strong binding affinity | Potential antibacterial activity | researchgate.net |
| Molecular Docking | Fungal Enzyme | Moderate binding affinity | Potential antifungal activity | researchgate.net |
| ADMET Prediction | Lipinski's Rule of 5 | Compliant | Good oral bioavailability predicted | nih.gov |
Future Research Directions and Translational Opportunities
Exploration of Green Chemistry Methodologies for Synthesis
The development of environmentally benign synthetic routes is a cornerstone of modern chemistry. Future research should prioritize the exploration of green chemistry principles for the synthesis of 2-(4-formylphenoxy)propanenitrile and its derivatives.
Microwave-Assisted Synthesis: Conventional heating methods can be time-consuming and energy-intensive. Microwave-assisted organic synthesis offers a compelling alternative, often leading to dramatically reduced reaction times, increased yields, and enhanced purity of the final product. nih.govnih.govorganic-chemistry.org Studies have demonstrated the successful application of microwave irradiation in various organic reactions, including the synthesis of complex heterocyclic compounds and polymers. nih.govresearchgate.net Investigating microwave-assisted protocols for the key bond-forming reactions in the synthesis of this compound, such as the etherification of 4-hydroxybenzaldehyde (B117250) with 2-bromopropanenitrile, could lead to more efficient and sustainable production methods.
Enzymatic Synthesis: Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly approach to chemical synthesis. nih.gov Enzymes operate under mild conditions of temperature and pH, often in aqueous media, thereby reducing the need for harsh organic solvents. nih.gov Future research could explore the potential of enzymes, such as nitrilases or transaminases, for the stereoselective synthesis of chiral derivatives of this compound. nih.govrsc.org This approach would be particularly valuable for the production of enantiomerically pure compounds for applications in medicinal chemistry.
Solvent-Free and Aqueous-Based Reactions: The use of volatile organic solvents poses significant environmental and safety concerns. Developing solvent-free reaction conditions or utilizing water as a reaction medium are key goals of green chemistry. nih.gov Research into solid-state reactions or reactions in aqueous micellar solutions for the synthesis of this compound could significantly reduce the environmental footprint of its production.
Rational Design of Novel Derivatives with Enhanced Bioactivity
The structural scaffold of this compound provides a versatile platform for the rational design of novel bioactive molecules. mdpi.com By systematically modifying its functional groups, it is possible to tune its physicochemical properties and biological activity.
Structure-Activity Relationship (SAR) Studies: A critical aspect of rational drug design is the elucidation of structure-activity relationships (SAR). nih.govresearchgate.net This involves synthesizing a library of analogs of the lead compound and evaluating their biological activity to identify key structural features responsible for the desired effect. For this compound, SAR studies could involve modifications of the phenyl ring with various substituents, alteration of the propanenitrile side chain, and transformation of the formyl group into other functional moieties.
Bioisosteric Replacement: Bioisosteric replacement is a strategy used in drug design to replace a functional group with another that has similar steric and electronic properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. The nitrile and formyl groups of this compound are prime candidates for bioisosteric replacement. For instance, the nitrile group could be replaced with a tetrazole or an oxadiazole, while the aldehyde could be converted to an oxime, hydrazone, or other related functionalities.
Table 1: Potential Modifications for Rational Derivative Design
| Structural Moiety | Potential Modifications | Rationale |
| Phenyl Ring | Introduction of electron-donating or electron-withdrawing groups | Modulate electronic properties and binding interactions |
| Propanenitrile Side Chain | Variation of chain length, introduction of chirality | Optimize spatial orientation and target engagement |
| Formyl Group | Conversion to oximes, hydrazones, Schiff bases | Enhance receptor binding and introduce new interaction points |
Integration of High-Throughput Screening for New Applications
High-throughput screening (HTS) is a powerful technology that enables the rapid testing of large numbers of compounds for a specific biological activity. youtube.complos.org Integrating HTS in the investigation of this compound and its derivatives could accelerate the discovery of new applications.
Assay Development: The development of robust and sensitive assays is a prerequisite for successful HTS campaigns. For this compound, assays could be designed to screen for a wide range of biological activities, including enzymatic inhibition, receptor binding, and antimicrobial effects. plos.orgnih.gov For example, the reactivity of the aldehyde group could be exploited in the design of assays to identify inhibitors of specific enzymes.
Compound Library Screening: A library of derivatives of this compound, synthesized based on the principles of rational design, could be screened against a panel of biological targets. youtube.com This approach would allow for the rapid identification of "hit" compounds with promising activity for further optimization. The use of automated robotic systems can facilitate the screening of thousands of compounds in a short period. youtube.com
Advanced Computational-Experimental Synergies in Compound Design
The integration of computational methods with experimental research can significantly streamline the process of drug discovery and materials science. nih.gov This synergistic approach can be applied to the study of this compound to predict its properties and guide the synthesis of new derivatives.
Quantum Chemical Calculations: Quantum chemical calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of molecules. nih.govchemrxiv.orgncsu.eduresearchgate.net For this compound, these calculations can be used to predict its conformational preferences, bond dissociation energies, and reactivity towards various reagents. This information can be used to rationalize its chemical behavior and to design new reactions.
In Silico Screening and Molecular Docking: In silico screening techniques, such as molecular docking, can be used to predict the binding affinity of a compound to a specific biological target. rsc.orgnih.govplos.orgrsc.org This allows for the virtual screening of large compound libraries and the prioritization of candidates for experimental testing. For this compound and its derivatives, molecular docking could be used to identify potential protein targets and to guide the design of more potent inhibitors.
Development of Smart Materials Based on this compound Scaffolds
The presence of multiple functional groups in this compound makes it an attractive building block for the synthesis of novel polymers and smart materials.
Polymer Synthesis: The formyl and nitrile groups of this compound can serve as reactive handles for polymerization reactions. For example, the formyl group can undergo condensation reactions with amines or other nucleophiles to form polymers with interesting optical or electronic properties. The development of polymers derived from this scaffold could lead to new materials for applications in electronics, photonics, and sensing.
Functional Materials: The unique chemical structure of this compound suggests its potential use in the development of functional materials. For instance, its ability to form hydrogen bonds and participate in other non-covalent interactions could be exploited to create self-assembling materials or materials with specific recognition capabilities. The incorporation of this molecule into larger polymeric structures could also impart specific functionalities, such as responsiveness to external stimuli like light or pH.
Q & A
Q. What are the optimal synthetic routes for 2-(4-Formylphenoxy)propanenitrile in laboratory settings?
The compound can be synthesized via nucleophilic substitution using 2-chloro-N-phenylacetamide and potassium salts of p-hydroxybenzaldehyde in dimethylformamide (DMF) under reflux conditions. This method yields 80–86% purity, with purification achieved through recrystallization or column chromatography . Alternative routes may involve base-catalyzed reactions (e.g., K₂CO₃) in aprotic solvents like acetonitrile, optimized for regioselectivity .
Q. What spectroscopic techniques are suitable for characterizing this compound?
- NMR : Use H and C NMR to confirm the formylphenoxy and nitrile moieties. The formyl proton typically resonates at δ 9.8–10.0 ppm, while the nitrile carbon appears at ~115–120 ppm.
- IR : Strong absorption bands at ~2230 cm (C≡N stretch) and 1680 cm (C=O stretch) confirm functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 191.08 (CHNO) .
Q. How does the reactivity of the nitrile group influence downstream modifications?
The nitrile group undergoes hydrolysis to carboxylic acids (via acidic/alkaline conditions) or reduction to amines (using LiAlH). It also participates in cycloaddition reactions (e.g., Huisgen) for heterocyclic synthesis. Reaction kinetics can be monitored via FTIR or HPLC to track intermediate formation .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the electron density of the nitrile and formyl groups. Fukui indices identify nucleophilic/electrophilic sites, guiding predictions for Suzuki-Miyaura couplings or Michael additions. Solvent effects (e.g., DMF vs. THF) are simulated using COSMO-RS .
Q. What strategies resolve contradictions in reported synthetic yields for this compound?
Discrepancies arise from solvent polarity, base strength, or trace moisture. Systematic DOE (Design of Experiments) can optimize:
- Temperature : 80–110°C for faster kinetics without decomposition.
- Catalyst : Phase-transfer catalysts (e.g., TBAB) improve interfacial reactions.
- Purification : Gradient HPLC (C18 column, acetonitrile/water) isolates by-products like unreacted p-hydroxybenzaldehyde .
Q. How is this compound applied in constructing fused heterocyclic systems?
The formyl group undergoes Knoevenagel condensation with active methylene compounds (e.g., malononitrile) to form 4H-pyran derivatives. Reaction conditions (e.g., piperidine catalyst, ethanol solvent) and stoichiometry are critical for regioselectivity. Mechanistic studies using C labeling confirm cyclization pathways .
Q. What analytical methods quantify trace impurities in this compound for pharmacological studies?
- UPLC-MS/MS : Detects impurities at ppm levels using a BEH C18 column (1.7 µm) and ESI+ ionization.
- X-ray Crystallography : Resolves structural ambiguities in polymorphic forms.
- TGA/DSC : Assess thermal stability for storage recommendations (e.g., <25°C, inert atmosphere) .
Key Research Challenges
- Stereochemical Control : Chiral resolution of intermediates remains unsolved. Chiral HPLC (e.g., Chiralpak IA) or asymmetric catalysis (e.g., BINOL-phosphates) are under investigation .
- Toxicity Profiling : Limited data on ecotoxicity (e.g., Daphnia magna LC). Use OECD Test Guideline 202 for preliminary assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
